molecular formula C15H13F3O3 B6384244 5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol CAS No. 1261900-81-5

5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384244
CAS No.: 1261900-81-5
M. Wt: 298.26 g/mol
InChI Key: VRCODCFAEJTZJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol is a chemical compound of interest in medicinal chemistry and oncology research. While the specific biological data for this compound is under investigation, its core structure incorporates key functional groups commonly utilized in modern drug discovery. The presence of methoxy and trifluoromethyl groups is a established strategy in medicinal chemistry to optimize a compound's properties. Research indicates that such substitutions can significantly enhance a molecule's binding affinity and metabolic stability, making them valuable scaffolds for developing potent inhibitors . Compounds with structural similarities, particularly those featuring methoxy and trifluoromethylphenyl groups, have demonstrated potent activity in early-stage drug discovery. For instance, similar molecular frameworks are being explored as inhibitors of the Transcriptional Enhanced Associate Domain (TEAD), a transcription factor that is a promising target in the Hippo signaling pathway for treating various carcinomas, including mesothelioma and lung cancer . Furthermore, the introduction of methyl and methoxy functional groups on phenolic compounds has been shown to improve anticancer efficacy and binding stability to therapeutic targets like the mTOR protein, which is crucial in regulating cancer cell growth and autophagy . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O3/c1-9-3-4-14(20-2)13(5-9)10-6-11(19)8-12(7-10)21-15(16,17)18/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCODCFAEJTZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686605
Record name 2'-Methoxy-5'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-81-5
Record name 2'-Methoxy-5'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the trifluoromethoxy group may yield a trifluoromethyl group.

Scientific Research Applications

5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and as a probe for understanding biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets. The methoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with 2-Methoxy-5-methylphenyl Substituents

Compounds bearing the 2-methoxy-5-methylphenyl group exhibit distinct physicochemical properties based on their functional groups:

Compound Name Molecular Formula Melting Point (°C) LogP Solubility Key Applications Reference
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid C₁₇H₁₈O₃ 130–132 2.44 DMF, DMSO, Methanol Organic synthesis
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol C₁₇H₂₀O₂ - 3.74 Dichloromethane Pharmaceutical intermediate
2-Methoxy-5-methylphenyl trifluoromethanesulfonate C₉H₉F₃O₄S - - - Reagent for coupling reactions

Key Observations :

  • The trifluoromethanesulfonate derivative () is highly reactive, classified as hazardous, highlighting the impact of strong electron-withdrawing groups on stability .
  • LogP values increase with non-polar functional groups (e.g., propanol vs. propanoic acid), suggesting enhanced membrane permeability in pharmaceutical contexts .

Trifluoromethoxy-Substituted Phenols

Trifluoromethoxy groups confer unique electronic and steric properties:

Compound Name Molecular Formula Substituents LogP (Predicted) Bioactivity Reference
3-(3-Chlorophenyl)-5-(trifluoromethoxy)phenol C₁₃H₈ClF₃O₂ 3-Cl, 5-OCF₃ ~3.8 Antifungal/Agrochemical
5-(3,5-Difluorophenyl)-2-methoxyphenol C₁₃H₁₀F₂O₂ 3,5-F, 2-OCH₃ ~2.9 Not specified
Target Compound C₁₄H₁₁F₃O₃ 2-OCH₃, 5-CH₃, 3-OCF₃ ~3.5 (estimated) Hypothesized antimicrobial -

Key Observations :

  • Chlorine substituents (e.g., in ) may improve binding affinity in agrochemical targets due to halogen interactions .

Physicochemical Property Trends

  • Melting Points: Aromatic substituents (e.g., phenyl groups) elevate melting points (e.g., 130–132°C for propanoic acid derivatives ) compared to aliphatic analogs.
  • Boiling Points: Bulky substituents like trifluoromethoxy increase boiling points (e.g., 413.8°C for 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol ).
  • Solubility: Polar functional groups (e.g., -COOH in propanoic acid) enhance solubility in polar solvents like DMSO .

Biological Activity

5-(2-Methoxy-5-methylphenyl)-3-trifluoromethoxyphenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a trifluoromethoxy group and a methoxy-substituted phenyl ring, which contribute to its unique chemical properties. The presence of the trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing signal transduction pathways critical for cellular responses.
  • Gene Expression Alteration : The compound could affect the expression of genes associated with its biological effects, particularly in cancer and inflammatory pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated:

  • Cell Proliferation Inhibition : The compound showed potent inhibition of cell proliferation in various cancer cell lines, including breast and colon cancer cells.
  • Mechanism of Action : The anticancer effects are linked to apoptosis induction and cell cycle arrest at the G1 phase.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction
HT-29 (Colon)4.8Cell cycle arrest (G1 phase)

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Activity : Exhibits antifungal activity against Candida species.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Candida albicans15 µg/mL

Case Studies

  • Anticancer Study : A study published in Cancer Research highlighted that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer, with significant apoptosis observed in tumor tissues .
  • Antimicrobial Evaluation : Research conducted by the Journal of Antimicrobial Chemotherapy reported that this compound inhibited the growth of multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. How does structural modification enhance selectivity between COX-2 and 15-LOX enzymes in anti-inflammatory applications?

  • Methodology : Perform enzyme inhibition assays with recombinant isoforms. Use X-ray crystallography to resolve binding modes and modify substituents (e.g., para-methyl vs. methoxy) to optimize selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.